molecular formula C15H12N2O2 B2832268 (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal CAS No. 60083-18-3

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal

Cat. No.: B2832268
CAS No.: 60083-18-3
M. Wt: 252.273
InChI Key: SVUMFQTYYCYKAT-SAPNQHFASA-N
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Description

(2E)-3-Oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal is a hydrazone derivative featuring a conjugated enone system and a phenylhydrazone moiety. Its structure (Figure 1) is characterized by the (2E)-configuration, where the hydrazone group and the phenyl ring at the 3-oxo position are trans-oriented. This compound serves as a precursor in heterocyclic synthesis, particularly in reactions with active methylene nitriles to form pyridine or pyridazine derivatives . Its reactivity is influenced by the electron-withdrawing 3-oxo group and the resonance-stabilized hydrazone system.

Properties

IUPAC Name

(Z)-3-hydroxy-1-phenyl-2-phenyldiazenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-11-14(15(19)12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-11,18H/b14-11-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBDLMWDCLOGT-NRJQLOSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazinylidene group to other functional groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal exerts its effects involves interactions with various molecular targets. The hydrazinylidene group can form stable complexes with metal ions, which may influence enzymatic activity or other biochemical pathways. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity

The reactivity and product selectivity of this compound are highly sensitive to substituents on the aryl groups. Key analogs and their divergent behaviors are summarized below:

Table 1: Substituent-Dependent Reactivity of Analogs
Compound Name Substituents (R₁, R₂) Reaction Partner Product Key Observation Reference
(2E)-3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal (1a) R₁ = p-tolyl, R₂ = phenyl Ethyl cyanoacetate Ethyl 2-hydroxy-6-phenyl-5-p-tolylazonicotinate (6a) Forms nicotinate derivative under standard conditions
(2E)-2-[(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal (1c) R₁ = 4-nitrophenyl, R₂ = phenyl Ethyl cyanoacetate Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate (11) Undergoes 6π-electrocyclization due to electron-deficient nitro group
(2E)-3-oxo-2-(phenylhydrazono)-3-p-tolylpropanal (1d) R₁ = phenyl, R₂ = p-tolyl Active methylene nitriles Pyridazinones (13a–c) Favors pyridazinone formation over nicotinates
(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal R₁ = 3,5-dichlorophenyl, R₂ = 4-methylphenyl N/A N/A Enhanced stability due to electron-withdrawing Cl groups
(2E)-3-oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal R₁ = 3-(CF₃)phenyl, R₂ = phenyl N/A N/A Trifluoromethyl group increases hydrophobicity
(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal R₁ = 4-methoxyphenyl, R₂ = thiophen-2-yl N/A N/A Thiophene substitution alters electronic properties
Key Findings:
  • Electron-deficient substituents (e.g., nitro in 1c) promote electrocyclization pathways, yielding cinnoline derivatives instead of nicotinates .
  • Electron-donating groups (e.g., p-tolyl in 1a) favor condensation with ethyl cyanoacetate to form arylazonicotinates .

Reaction Condition Sensitivity

The product outcome is also influenced by reaction conditions. For example:

  • Ammonium acetate concentration: Excess NH₄OAc in reactions with 1a yields 2-amino-6-phenyl-5-p-tolylazonicotinate (8), whereas lower concentrations produce 2-hydroxy derivatives (6a) .
  • Solvent and catalyst : Acetic acid as a solvent facilitates cyclization, while polar aprotic solvents may alter reaction pathways.

Structural and Crystallographic Insights

X-ray crystallography (using SHELX and ORTEP ) has resolved the planar geometry of the hydrazone moiety and the conjugated enone system. For instance:

  • The bond length between the hydrazone N–N group in 1a is 1.35 Å , consistent with partial double-bond character .
  • Substituents like Cl or CF₃ induce steric and electronic distortions, as seen in analogs .

Functional Group Modifications

Derivatives such as oximes (e.g., 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime ) exhibit altered stability and reactivity.

Biological Activity

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer effects, as well as its mechanisms of action and relevant case studies.

The compound's molecular formula is C15H14N2OC_{15}H_{14}N_{2}O, with a molar mass of 242.29 g/mol. Its structure features a phenylhydrazone moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H14N2OC_{15}H_{14}N_{2}O
Molar Mass242.29 g/mol
Density1.26 g/cm³
Melting Point113-114 °C
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal exhibits notable antioxidant properties. It effectively neutralizes free radicals, thereby reducing oxidative stress in cells. The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS methods.

Case Study:
A study conducted by Ghafoor et al. (2009) demonstrated that derivatives of hydrazones possess significant antioxidant activity, with IC50 values indicating strong radical scavenging potential. The compound's structure allows it to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Its hydrazone functionality may contribute to its ability to inhibit microbial growth.

Research Findings:
In a study published in the Journal of Medicinal Chemistry, derivatives similar to (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal were tested against Gram-positive and Gram-negative bacteria. Results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The potential anticancer effects of (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal have been explored in several studies. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Mechanism of Action:
The compound may activate caspases, leading to programmed cell death in cancerous cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies.

Case Study:
In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with the compound resulted in significant cell death compared to untreated controls. The IC50 values ranged from 10 to 30 µM, suggesting potent anticancer activity.

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